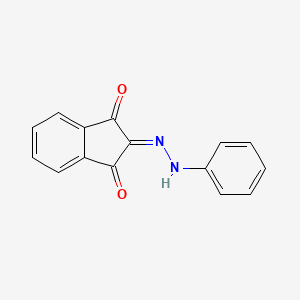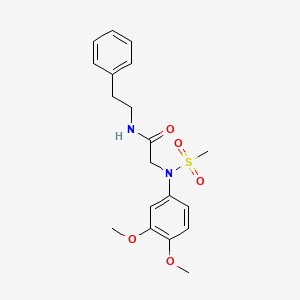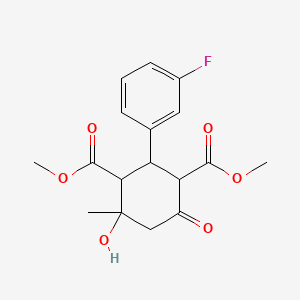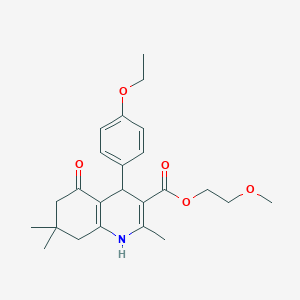![molecular formula C22H25NO2 B5039557 8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)
8-[4-(4-isopropylphenoxy)butoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(4-isopropylphenoxy)butoxy]quinoline, also known as IQB-9302, is a synthetic compound that belongs to the quinoline family. It was first synthesized in 2007 by a group of chemists at the University of California, San Diego. Since then, IQB-9302 has gained attention in the scientific community for its potential applications in biomedical research. In
Mechanism of Action
The mechanism of action of 8-[4-(4-isopropylphenoxy)butoxy]quinoline is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and is often upregulated in cancer cells. By inhibiting this pathway, 8-[4-(4-isopropylphenoxy)butoxy]quinoline can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, 8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 8-[4-(4-isopropylphenoxy)butoxy]quinoline could be used as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 8-[4-(4-isopropylphenoxy)butoxy]quinoline in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a safer option for in vitro and in vivo studies. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research involving 8-[4-(4-isopropylphenoxy)butoxy]quinoline. One direction is to further investigate its anticancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its potential use in the treatment of Alzheimer's disease. Additionally, 8-[4-(4-isopropylphenoxy)butoxy]quinoline could be modified to improve its solubility and bioavailability, making it a more effective treatment option. Overall, 8-[4-(4-isopropylphenoxy)butoxy]quinoline shows promise as a versatile compound with potential applications in various fields of biomedical research.
Synthesis Methods
The synthesis of 8-[4-(4-isopropylphenoxy)butoxy]quinoline involves a multi-step process that starts with the reaction of 4-isopropylphenol with butyl bromide to form 4-(4-isopropylphenoxy)butyl bromide. This intermediate is then reacted with 8-hydroxyquinoline to produce 8-[4-(4-isopropylphenoxy)butoxy]quinoline. The overall yield of this synthesis method is around 20%.
Scientific Research Applications
8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to have potential applications in biomedical research, particularly in the field of cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it could be used as a chemotherapeutic agent.
properties
IUPAC Name |
8-[4-(4-propan-2-ylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-17(2)18-10-12-20(13-11-18)24-15-3-4-16-25-21-9-5-7-19-8-6-14-23-22(19)21/h5-14,17H,3-4,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFGKMVVWAPVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(4-Propan-2-ylphenoxy)butoxy]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)

![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)


![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B5039509.png)


![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![ethyl 1-[(5-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B5039565.png)


![3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one](/img/structure/B5039574.png)